

# Solubility Profile of N-Benzoyl-L-aspartic acid: A Technical Guide

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## Compound of Interest

Compound Name: *N-Benzoyl-L-aspartic acid*

Cat. No.: B3415940

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This technical guide provides an in-depth overview of the solubility of **N-Benzoyl-L-aspartic acid** in various solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound.

## Quantitative Solubility Data

The solubility of **N-Benzoyl-L-aspartic acid** has been determined in a limited number of solvents. The available quantitative data is summarized in the table below for easy comparison.

Solvent	Temperature	Solubility	Molar Solubility (approx.)
Water	25 °C	10 g/L[1]	42.16 mM
Dimethyl sulfoxide (DMSO)	Not Specified	250 mg/mL[2][3]	1053.92 mM[2][3]
Dimethyl sulfoxide (DMSO)	Not Specified	200 mg/mL[4]	843.13 mM[4]

Note: The slight variation in reported DMSO solubility may be due to differences in experimental conditions or the purity of the compound. It is also noted that the use of hygroscopic DMSO can significantly impact the solubility of the product, and freshly opened

DMSO is recommended.[3] For in vivo studies, a suspended solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported with a solubility of 2.08 mg/mL.[5] A clear solution was achieved at  $\geq 2.08$  mg/mL in vehicles of 10% DMSO >> 90% (20% SBE- $\beta$ -CD in saline) and 10% DMSO >> 90% corn oil.[5]

## Qualitative and Inferred Solubility

While quantitative data is limited, qualitative information and the chemical structure of **N-Benzoyl-L-aspartic acid** (a benzoyl derivative of an amino acid) suggest the following:

- Alcohols (e.g., Ethanol, Methanol): Given its polar nature and the presence of carboxylic acid and amide groups capable of hydrogen bonding, **N-Benzoyl-L-aspartic acid** is expected to have some solubility in polar protic solvents like ethanol and methanol. Recrystallization from ethanol/water mixtures has been mentioned, which supports its solubility in such systems.[1]
- Ethers (e.g., Diethyl ether): It is likely to be poorly soluble in non-polar aprotic solvents like diethyl ether.
- Chlorinated Solvents (e.g., Chloroform, Dichloromethane): A method for purifying **N-benzoyl-L-aspartic acid** involves the use of chloroform to extract benzoic acid, suggesting that **N-benzoyl-L-aspartic acid** itself has low solubility in this solvent.
- Aqueous Basic Solutions: As a carboxylic acid, **N-Benzoyl-L-aspartic acid** will exhibit increased solubility in aqueous alkaline solutions due to the formation of a salt.

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **N-Benzoyl-L-aspartic acid**, based on the widely used shake-flask method.

### 3.1. Materials and Equipment

- **N-Benzoyl-L-aspartic acid** (solid, high purity)
- Selected solvents (analytical grade)
- Analytical balance

- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

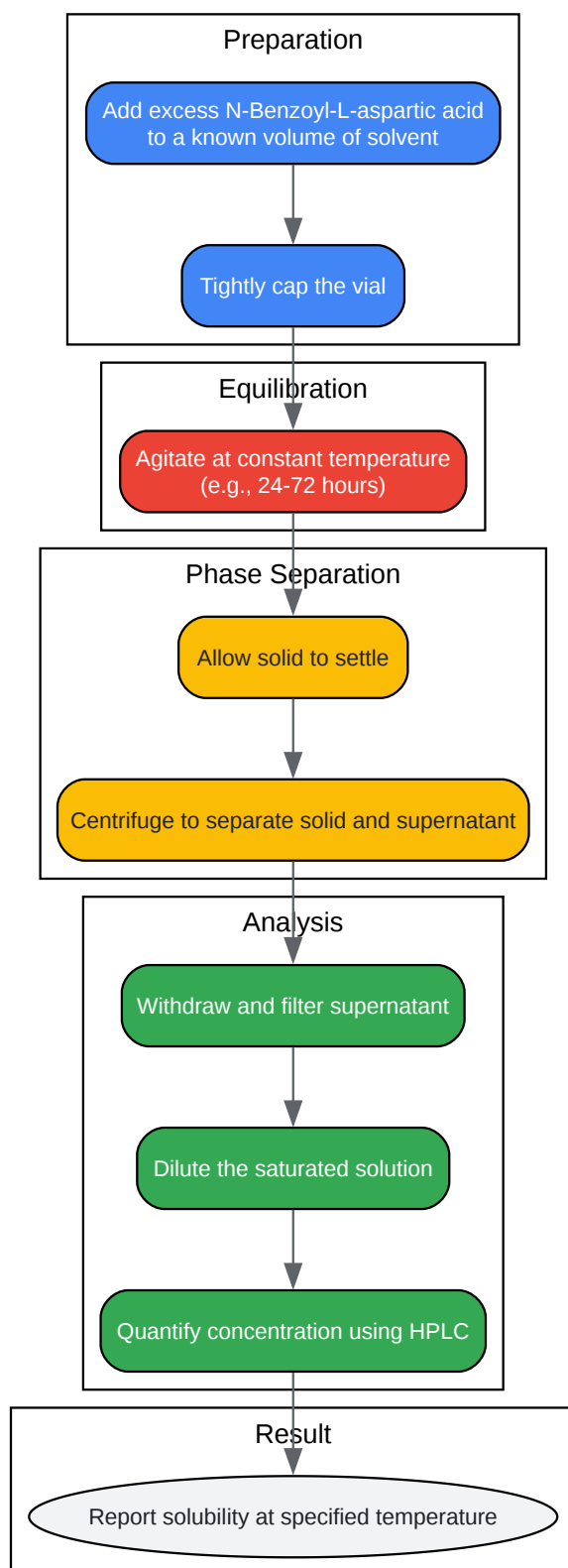
### 3.2. Procedure

- **Preparation of Solvent:** Ensure all solvents are degassed to prevent bubble formation during the experiment.
- **Sample Preparation:** Add an excess amount of solid **N-Benzoyl-L-aspartic acid** to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.
- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature changes that could affect solubility.
- **Quantification:**

- Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted solution using a validated HPLC method to determine the concentration of **N-Benzoyl-L-aspartic acid**. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
- Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as molarity (mol/L) at the specified temperature.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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